molecular formula C19H21N3O2 B2596367 N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide CAS No. 1024184-07-3

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide

Cat. No.: B2596367
CAS No.: 1024184-07-3
M. Wt: 323.396
InChI Key: FTWGLJOQEAJKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide is a complex organic compound with a unique structure that combines an indeno-pyrazole core with a cyclopropanecarboxamide moiety

Scientific Research Applications

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the indeno-pyrazole core, followed by the introduction of the cyclopropanecarboxamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}acetamide
  • N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}propionamide

Uniqueness

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and influences its reactivity and interaction with biological targets

Properties

IUPAC Name

N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,3)17-14-15(21-22(17)4)12-8-7-11(9-13(12)16(14)23)20-18(24)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGLJOQEAJKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.